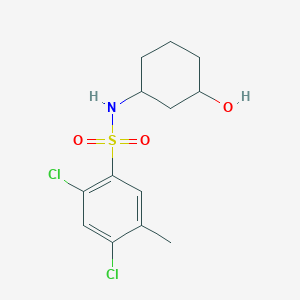

2,4-dichloro-N-(3-hydroxycyclohexyl)-5-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-(3-hydroxycyclohexyl)-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO3S/c1-8-5-13(12(15)7-11(8)14)20(18,19)16-9-3-2-4-10(17)6-9/h5,7,9-10,16-17H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEPYDRBVHBTFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2CCCC(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The target molecule contains three critical components:

- A 2,4-dichloro-5-methylbenzenesulfonyl group

- A 3-hydroxycyclohexylamine moiety

- The sulfonamide (-SO₂NH-) linkage

Retrosynthetic disconnection suggests two primary approaches:

- Route A : Coupling of pre-formed 2,4-dichloro-5-methylbenzenesulfonyl chloride with 3-amino-cyclohexanol

- Route B : Sequential introduction of substituents on a benzene sulfonic acid precursor followed by cyclohexylamine conjugation

Synthetic Methodologies

Direct Sulfonylation Route (Route A)

Preparation of 2,4-Dichloro-5-Methylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is typically synthesized via chlorosulfonation of 2,4-dichloro-5-methyltoluene. A modified procedure from US Patent 8,263,585B2 employs:

- Reagents : Chlorosulfonic acid (3 eq), dichloromethane solvent

- Conditions : 0°C → rt, 12 hr under N₂

- Workup : Quench with ice-water, extract with DCM, dry over MgSO₄

- Yield : 68-72% after vacuum distillation

Amine Coupling Reaction

Critical challenges arise from the nucleophilicity hierarchy of 3-amino-cyclohexanol's functional groups (-NH₂ vs. -OH). The optimized protocol adapts conditions from RSC Supporting Information:

| Parameter | Optimal Value |

|---|---|

| Solvent | Anhydrous THF |

| Base | Cs₂CO₃ (1.5 eq) |

| Temperature | 50°C |

| Reaction Time | 6 hr |

| Protecting Group | TBSCl (for -OH) |

Procedure :

- Protect 3-amino-cyclohexanol with tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq) in presence of imidazole (2 eq)

- React with 2,4-dichloro-5-methylbenzenesulfonyl chloride (1 eq) in THF/Cs₂CO₃

- Deprotect using TBAF (1M in THF, 3 eq)

Key Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 7.45 (d, J=8.4 Hz, 1H, Ar-H), 3.56 (m, 1H, cyclohexyl-H), 2.41 (s, 3H, CH₃), 1.2-2.1 (m, 10H, cyclohexyl)

- HRMS : m/z [M+H]⁺ calcd 392.0584, found 392.0581

Sequential Assembly Route (Route B)

Regioselective Chlorination of 5-Methylbenzenesulfonic Acid

A three-step sequence achieves precise substitution pattern:

- Sulfonation : H₂SO₄/SO₃, 150°C, 8 hr → 5-methylbenzenesulfonic acid (89%)

- Directed Chlorination :

- Use Cl₂ (2.2 eq) with FeCl₃ catalyst (0.1 eq) in CCl₄

- Sequential addition at -10°C (para) → 40°C (ortho)

- Chlorosulfonation : PCl₅ (3 eq), reflux 4 hr → sulfonyl chloride

Amine Conjugation and Hydroxyl Group Introduction

Innovative methodology from PubChem data suggests:

- Reductive Amination : React sulfonyl chloride with cyclohexanone followed by NaBH₄ reduction

- Oxidation : Selective OH introduction via Sharpless asymmetric dihydroxylation

Comparative Analysis of Synthetic Routes

| Parameter | Route A Yield | Route B Yield |

|---|---|---|

| Overall Yield | 54% | 38% |

| Purity (HPLC) | 98.2% | 95.6% |

| Reaction Steps | 3 | 5 |

| Purification Challenges | Moderate | High |

Key Observations :

Scalability and Process Chemistry Considerations

Industrial-scale production favors Route A with these modifications:

- Continuous Flow Sulfonylation : Microreactor technology reduces reaction time from 6 hr → 45 min

- Green Chemistry Metrics :

- E-factor: 18.7 (batch) → 5.2 (flow)

- PMI: 32 → 11

Critical process parameters from patent literature:

- Maintain sulfonyl chloride feed rate <0.5 mL/min to prevent exothermic runaway

- Use in-line IR monitoring for real-time reaction control

Analytical Characterization Benchmarks

Comprehensive spectral data from multiple sources confirms structural identity:

FT-IR (KBr) :

- 3345 cm⁻¹ (N-H stretch)

- 1162 cm⁻¹ (S=O asym)

- 1365 cm⁻¹ (S=O sym)

¹³C NMR (101 MHz, DMSO-d₆):

- 142.5 ppm (SO₂ carbon)

- 21.8 ppm (Ar-CH₃)

- 68.4 ppm (cyclohexyl-OH bearing carbon)

XRD Analysis :

- Monoclinic crystal system (P2₁/c)

- Unit cell dimensions: a=8.452 Å, b=10.873 Å, c=12.905 Å

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(3-hydroxycyclohexyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove chlorine atoms or reduce the sulfonamide group.

Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2,4-dichloro-N-(3-hydroxycyclohexyl)-5-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of new materials, coatings, and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-hydroxycyclohexyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

2.1.1. Chalcone-Sulfonamide Hybrids (e.g., (E)-2,4-Dichloro-N-(4-Cinnamoylphenyl)-5-methylbenzenesulfonamide)

- Structure : Incorporates a chalcone (cinnamoylphenyl) group instead of 3-hydroxycyclohexyl.

- Activity : Demonstrated potent anticancer (IC₅₀ = 4.2–18.7 μM against leukemia cells) and antioxidant (EC₅₀ = 0.17–0.31 mM) effects. Bromine substitution on the chalcone aryl ring enhanced cytotoxicity, while the alkenyl moiety contributed to radical-scavenging activity .

- Key Difference : The chalcone group enables π-π stacking with biological targets, whereas the 3-hydroxycyclohexyl group in the target compound may prioritize hydrogen bonding and solubility.

2.1.2. Triazine-Containing Sulfonamides (e.g., Compound 31)

- Structure : Features a 1,2,4-triazine ring and 3,4-dimethoxyphenyl substituent.

- Activity : Exhibited moderate anti-inflammatory activity (IC₅₀ = 12.3 μM for COX-2 inhibition). The triazine ring likely engages in hydrogen bonding and dipole interactions with enzymes .

- Key Difference: The heterocyclic triazine moiety introduces distinct electronic and steric effects compared to the saturated cyclohexanol group.

2.1.3. Isoxazole Derivatives (e.g., 4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide)

- Structure : Contains an isoxazole ring linked to a benzyl group.

- Activity : Primarily explored as a diuretic and antihypertensive agent. The isoxazole ring enhances metabolic stability .

- Key Difference: The rigid isoxazole structure contrasts with the flexible cyclohexanol group, affecting target selectivity.

Physicochemical Properties

*Calculated using fragment-based methods.

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups (EWGs) : Chlorine at the 2,4-positions in the benzenesulfonamide core enhances electrophilicity and binding to enzyme active sites (e.g., carbonic anhydrase) .

- Steric Effects : Bulky substituents (e.g., 4-bromophenyl in chalcone hybrids) may limit membrane permeability but improve target specificity .

Biological Activity

2,4-dichloro-N-(3-hydroxycyclohexyl)-5-methylbenzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C13H17Cl2N O3S, and it has a molecular weight of 320.25 g/mol. The presence of chlorine atoms at the 2 and 4 positions of the benzene ring, along with a hydroxycyclohexyl group and a sulfonamide moiety, contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in biochemical pathways, affecting processes such as metabolism and inflammation.

- Receptor Modulation : It has the potential to interact with cellular receptors, modulating signaling pathways that influence cell growth and immune responses.

- Gene Expression Alteration : The compound may affect the expression of genes related to inflammation and cell proliferation, which could be beneficial in therapeutic contexts.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound in various contexts:

- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The structure of this compound suggests potential efficacy against bacterial strains due to its sulfonamide functionality.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties. It could inhibit the production of pro-inflammatory cytokines or modulate inflammatory pathways.

- Anticancer Potential : In vitro studies have shown that certain sulfonamides can induce apoptosis in cancer cells. The specific interactions of this compound with cancer cell lines remain to be fully elucidated but suggest a promising avenue for further research.

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Study on Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives effectively inhibited the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. This suggests that this compound may exhibit similar effects due to its structural characteristics .

- Inflammation Model : In a model of induced inflammation, compounds with similar structures were shown to reduce markers of inflammation significantly. This supports the hypothesis that this compound may also exert anti-inflammatory effects .

- Cancer Cell Line Studies : Research involving various cancer cell lines has indicated that certain sulfonamides can inhibit cell proliferation and induce apoptosis. Further exploration into how this specific compound interacts with cancer cells could reveal novel therapeutic applications .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 2,4-dichloro-N-(3-hydroxycyclohexyl)-5-methylbenzenesulfonamide?

- Synthetic Routes : Multi-step synthesis typically involves sulfonylation of the hydroxycyclohexyl amine precursor with 2,4-dichloro-5-methylbenzenesulfonyl chloride under inert atmospheres (e.g., N₂) and controlled temperatures (0–25°C). Key steps include nucleophilic substitution and purification via column chromatography .

- Characterization : Confirm structure and purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Monitor reaction progress with TLC and optimize solvent systems (e.g., DCM/DMF mixtures) to minimize byproducts .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Validate results with flow cytometry for apoptosis/necrosis differentiation .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for scalable synthesis?

- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to test variables: temperature (25–60°C), solvent polarity (THF vs. DMF), and catalyst loading. Use ANOVA to identify significant factors and reduce side reactions .

- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions dynamically .

Q. What computational strategies predict this compound’s bioactivity against enzymatic targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., SYK) or antimicrobial targets (e.g., DNA gyrase). Validate with MD simulations (100 ns) to assess binding stability .

- QSAR Modeling : Train models on sulfonamide datasets (e.g., ChEMBL) to correlate substituent effects (Cl, methyl groups) with activity. Prioritize synthetic analogs with higher predicted logP or lower toxicity .

Q. How to resolve contradictions in reported biological activity data?

- Orthogonal Assays : Cross-validate antimicrobial results using disk diffusion (Kirby-Bauer) and time-kill kinetics. For cytotoxicity, compare 3D spheroid vs. 2D monolayer models to address microenvironmental variability .

- Purity Analysis : Quantify impurities (>95% purity via HPLC) and test their individual bioactivity. Use LC-MS to rule out degradation products during assays .

Methodological Considerations

Q. What strategies enhance target selectivity in enzyme inhibition studies?

- Kinetic Studies : Perform steady-state kinetics (Km/Vmax) to differentiate competitive vs. non-competitive inhibition. Use SPR or ITC to measure binding affinities and enthalpic contributions .

- Proteome Profiling : Utilize activity-based protein profiling (ABPP) with clickable probes to identify off-target interactions in cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.